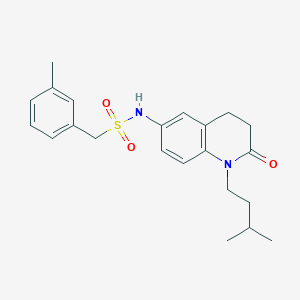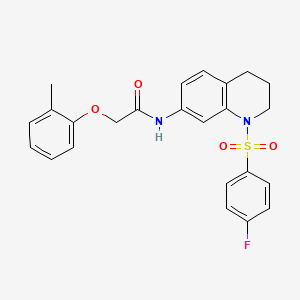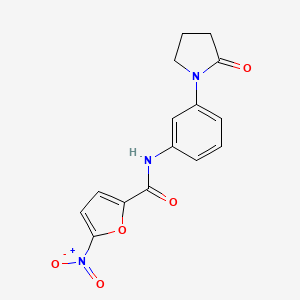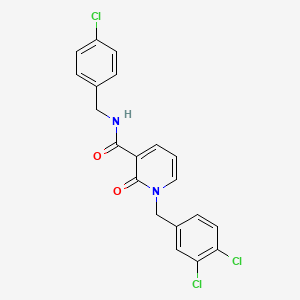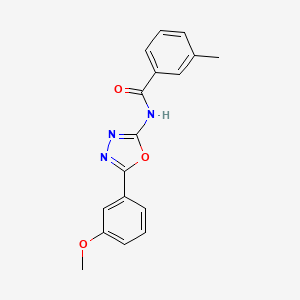
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a methylbenzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound can be elucidated using techniques such as X-ray diffraction, FT-IR, 1H NMR, and mass spectroscopy . The presence of the oxadiazole ring, methoxyphenyl group, and methylbenzamide moiety would be key features in its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is subjected . For instance, it might undergo reactions typical of oxadiazoles, methoxyphenyls, and benzamides.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . These could include its solubility, melting point, boiling point, and spectral properties, among others.Applications De Recherche Scientifique
Enzyme Activity Modulation
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide and its derivatives have been studied for their impact on enzyme activities. For instance, a compound containing bis-1,3,4-oxadiazole rings showed activation of GOT and GPT enzymes and inhibitory effects on γ-GT enzyme activities (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antimicrobial and Antitumor Properties
Research indicates that derivatives of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide exhibit potential antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Moreover, certain compounds within this group have demonstrated antiproliferative activity against human tumor cell lines such as A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).
Pharmacological Potential
The pharmacological potential of 1,3,4-oxadiazole derivatives, including compounds related to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide, has been studied. These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, revealing various biological activities and potentials for therapeutic applications (Faheem, 2018).
Synthesis and Characterization
The synthesis and structural characterization of derivatives of this compound have been a subject of study, providing foundational knowledge for further research in their applications (Taha, Ismail, Imran, & Khan, 2014).
Anticonvulsive Activity
Some derivatives of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide have been synthesized and evaluated for their anticonvulsive activity, showing significant potency in this area (Tsitsa et al., 1989).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They may also interact with nucleic acids, enzymes, and globular proteins .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of Caspase 3 and Caspase 8 can trigger apoptosis, a programmed cell death pathway . This can lead to the death of cancer cells, thereby inhibiting tumor growth.
Pharmacokinetics
It’s worth noting that the bioavailability of similar compounds can be influenced by factors such as their lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
The result of the compound’s action is likely to be cell apoptosis, given its potential interaction with Caspase 3 and Caspase 8 . This can lead to the death of cancer cells, thereby inhibiting tumor growth.
Propriétés
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-5-3-6-12(9-11)15(21)18-17-20-19-16(23-17)13-7-4-8-14(10-13)22-2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAIXQCFKQCSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

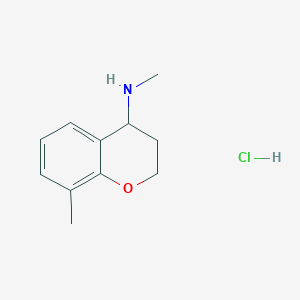
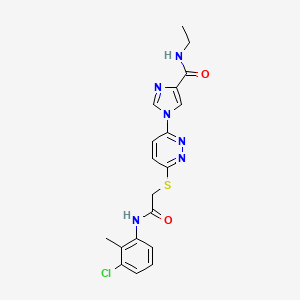
![(Z)-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B2801952.png)
![1-chloro-N-[(furan-2-yl)methyl]-N-[(pyridin-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2801956.png)
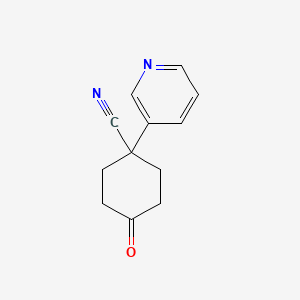
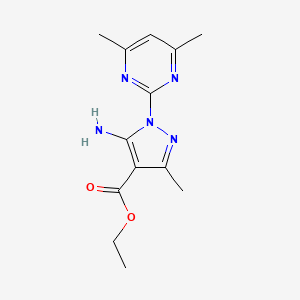
![2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B2801960.png)
